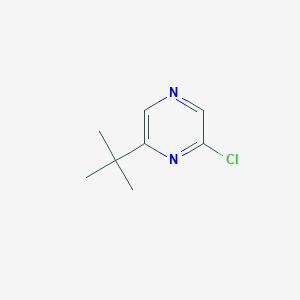

2-Tert-butyl-6-chloropyrazine

Description

Significance of Halogenated and Alkyl-Substituted Pyrazines in Chemical Research

Halogenated pyrazines are highly valued as intermediates in organic synthesis. The halogen atom, typically chlorine or bromine, serves as a versatile handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgclockss.org This reactivity allows for the systematic modification of the pyrazine (B50134) core, which is essential for developing new pharmaceutical agents and functional materials. nih.gov The presence of a halogen provides a site for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are foundational methods for constructing complex molecular architectures. tandfonline.comrsc.org

Concurrently, alkyl groups, such as the bulky tert-butyl group, play a crucial role in modulating a molecule's physicochemical properties. The tert-butyl group can enhance solubility in organic solvents, provide steric hindrance to direct the regioselectivity of reactions, and improve the metabolic stability of drug candidates by protecting adjacent positions from enzymatic degradation. vulcanchem.commdpi.com This combination of a reactive halogen and a sterically influential alkyl group on a pyrazine ring creates a powerful synthon for targeted molecular design. mdpi.com

Strategic Importance of the 2-Tert-butyl-6-chloropyrazine Scaffold

The this compound scaffold (CAS Number: 959239-49-7) represents a strategically designed building block that leverages the synergistic effects of its substituents. bldpharm.com While extensive research on this specific isomer is not widely published, its importance can be inferred from the well-established reactivity of its constituent parts.

The chlorine atom at the 6-position is activated for nucleophilic substitution and, more importantly, for transition-metal-catalyzed cross-coupling reactions. rsc.orgvulcanchem.com This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups at this position. The tert-butyl group at the 2-position exerts a significant steric influence, which can direct the approach of reagents and potentially enhance the selectivity of reactions at other sites on the ring. vulcanchem.com Furthermore, this bulky group is known to increase the lipophilicity and stability of molecules, which are desirable traits in the development of bioactive compounds. vulcanchem.commdpi.com

The unique arrangement of the electron-withdrawing chlorine atom and the pyrazine nitrogens, combined with the electron-donating and sterically demanding tert-butyl group, makes this compound a valuable intermediate for creating diverse molecular libraries. Its structure is particularly relevant in medicinal chemistry for "scaffold hopping" strategies, where a known active core is replaced with a novel one to improve properties or find new intellectual property space. niper.gov.inrsc.org The pyrazine core itself is a known pharmacophore present in numerous biologically active compounds, and the specific substitution pattern of this compound offers a unique entry point for the synthesis of novel analogues. nih.govmdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 959239-49-7 | bldpharm.com |

| Molecular Formula | C₈H₁₁ClN₂ | aablocks.com |

| Molecular Weight | 170.64 g/mol | bldpharm.com |

Historical Development of Pyrazine Functionalization Methodologies

The functionalization of pyrazine rings has evolved significantly over the past few decades. researchgate.netunimas.my Early methods often relied on classical condensation reactions to construct the pyrazine ring with pre-installed substituents. researchgate.net While effective, these methods sometimes lacked the efficiency and functional group tolerance required for modern synthetic campaigns.

A major breakthrough came with the application of transition-metal-catalyzed cross-coupling reactions to halogenated pyrazines. rsc.org The development of palladium-catalyzed reactions, in particular, has revolutionized pyrazine chemistry.

Suzuki-Miyaura Coupling: First applied to chloropyrazines, this reaction enables the coupling of the pyrazine with boronic acids or their derivatives, forming C-C bonds. This method is highly versatile and tolerant of many functional groups. rsc.orgsemanticscholar.org

Sonogashira Coupling: This reaction facilitates the formation of C-C bonds between chloropyrazines and terminal alkynes, providing access to alkynyl-substituted pyrazines, which are important precursors for more complex systems. rsc.org

Stille Coupling: Utilizing organostannanes, the Stille reaction offers another reliable method for C-C bond formation on the pyrazine ring. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the synthesis of aminopyrazines from chloropyrazines. This is a crucial transformation in the synthesis of many biologically active molecules. tandfonline.com

More recently, direct C-H functionalization has emerged as a powerful and atom-economical strategy. rsc.org This approach avoids the need for pre-functionalized starting materials by directly activating and replacing a hydrogen atom on the pyrazine ring with a new functional group, representing a significant advancement in synthetic efficiency. rsc.org

Table 2: Key Functionalization Reactions for Chloropyrazines

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd catalyst + Ligand + Base | C-C |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu co-catalyst + Base | C-C (sp) |

| Stille | Organostannane | Pd catalyst | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst + Ligand + Base | C-N |

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-6-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-8(2,3)6-4-10-5-7(9)11-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPJTUKPBDDGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697235 | |

| Record name | 2-tert-Butyl-6-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614729-25-8 | |

| Record name | 2-tert-Butyl-6-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Functionalization of 2 Tert Butyl 6 Chloropyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine (B50134) ring, further activated by the chloro substituent, makes 2-Tert-butyl-6-chloropyrazine a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions provides a direct method for the introduction of a variety of functional groups by displacing the chloride ion.

The chloro group at the 6-position of this compound can be readily displaced by a range of nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.

Amines: The reaction with primary and secondary amines, such as piperidine, proceeds to afford the corresponding 6-aminopyrazine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The bulky tert-butyl group can influence the rate of reaction, particularly with sterically hindered amines.

Thiols: Thiolates, being soft and highly polarizable nucleophiles, are excellent reagents for SNAr reactions with chloropyrazines. The reaction of this compound with thiols, such as benzenethiol, in the presence of a base, yields the corresponding 6-thioether derivatives. These reactions are generally high-yielding and proceed under mild conditions. nih.gov

Alkoxides: Alkoxides, such as sodium ethoxide, can also displace the chloro substituent to form 6-alkoxypyrazines. However, due to the strong basicity of alkoxides, competing elimination reactions can sometimes be observed, although this is less common with aryl halides. quora.comaskfilo.com The choice of solvent is critical in these reactions to ensure good solubility of the reagents and to favor the substitution pathway.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of this compound This table presents expected outcomes based on typical SNAr reactions of related chloropyrazines.

| Nucleophile | Reagent Example | Product | Typical Conditions | Expected Yield (%) |

|---|---|---|---|---|

| Amine | Piperidine | 2-Tert-butyl-6-(piperidin-1-yl)pyrazine | Heat in a polar aprotic solvent (e.g., DMF) with a non-nucleophilic base (e.g., K₂CO₃) | 75-90 |

| Thiol | Benzenethiol | 2-Tert-butyl-6-(phenylthio)pyrazine | Base (e.g., NaH) in a polar aprotic solvent (e.g., THF) at room temperature | 85-95 |

| Alkoxide | Sodium Ethoxide | 2-Tert-butyl-6-ethoxypyrazine | Heat in ethanol (B145695) or a polar aprotic solvent (e.g., DMSO) | 60-80 |

The regioselectivity of nucleophilic attack on a substituted pyrazine ring is governed by both electronic and steric factors. In the case of this compound, the substituent at the 2-position significantly influences the reactivity of the C-6 position.

The tert-butyl group is an electron-donating group (EDG) through induction. In the SNAr of 2-substituted 3,5-dichloropyrazines, it has been observed that an EDG at the 2-position directs the nucleophilic attack preferentially to the 3-position. researchgate.netresearchgate.net By analogy, in this compound, the electron-donating nature of the tert-butyl group would be expected to slightly decrease the electrophilicity of the pyrazine ring compared to an unsubstituted chloropyrazine. However, the primary site of nucleophilic attack remains the carbon bearing the chloro group, as it is the most electrophilic position activated for substitution. The directing effect of substituents becomes more critical in di- or poly-halogenated pyrazines where multiple sites are available for substitution. For this compound, the reaction is regioselective for the displacement of the single chloro substituent.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable electrophilic partner in several of these transformations, allowing for the introduction of aryl, heteroaryl, and other organic moieties.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is widely used due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

The coupling of this compound with various aryl- and heteroarylboronic acids, in the presence of a palladium catalyst and a base, would yield the corresponding 2-tert-butyl-6-aryl(heteroaryl)pyrazines. The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.govnih.govmdpi.com Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound This table presents expected outcomes based on typical Suzuki-Miyaura reactions of related chloro-heterocycles.

| Boronic Acid | Product | Catalyst System | Base | Solvent | Expected Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | 2-Tert-butyl-6-phenylpyrazine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-95 |

| 4-Methoxyphenylboronic acid | 2-Tert-butyl-6-(4-methoxyphenyl)pyrazine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 85-98 |

| Thiophen-2-ylboronic acid | 2-Tert-butyl-6-(thiophen-2-yl)pyrazine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 75-90 |

The Stille coupling involves the palladium-catalyzed reaction of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. libretexts.org However, the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

This compound can be coupled with various organostannanes, such as tributyl(aryl)tin or tributyl(vinyl)tin, to form the corresponding substituted pyrazines. The reaction typically requires a palladium(0) catalyst, such as Pd(PPh₃)₄.

Table 3: Representative Stille Coupling Reactions of this compound This table presents expected outcomes based on general Stille coupling reactions.

| Organostannane | Product | Catalyst | Additive | Solvent | Expected Yield (%) |

|---|---|---|---|---|---|

| Tributyl(phenyl)tin | 2-Tert-butyl-6-phenylpyrazine | Pd(PPh₃)₄ | LiCl | Toluene | 70-90 |

| Tributyl(vinyl)tin | 2-Tert-butyl-6-vinylpyrazine | Pd₂(dba)₃/P(furyl)₃ | - | THF | 65-85 |

| 2-(Tributylstannyl)thiophene | 2-Tert-butyl-6-(thiophen-2-yl)pyrazine | PdCl₂(PPh₃)₂ | CuI | DMF | 75-92 |

The Negishi cross-coupling reaction utilizes organozinc reagents to couple with organic halides or triflates, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can lead to milder reaction conditions and shorter reaction times. wikipedia.org However, they are also more sensitive to air and moisture.

The reaction of this compound with an organozinc reagent, such as phenylzinc chloride, in the presence of a palladium catalyst, would afford the corresponding 2-tert-butyl-6-phenylpyrazine. The use of specialized ligands can improve the efficiency and scope of this reaction, particularly with less reactive chloro-heterocycles. nih.govillinois.edu

Table 4: Representative Negishi Cross-Coupling Reactions of this compound This table presents expected outcomes based on general Negishi coupling reactions.

| Organozinc Reagent | Product | Catalyst System | Solvent | Expected Yield (%) |

|---|---|---|---|---|

| Phenylzinc chloride | 2-Tert-butyl-6-phenylpyrazine | PdCl₂(dppf) | THF | 75-90 |

| Ethylzinc bromide | 2-Tert-butyl-6-ethylpyrazine | NiCl₂(dppe) | THF | 60-80 |

| 2-Thienylzinc chloride | 2-Tert-butyl-6-(thiophen-2-yl)pyrazine | Pd(OAc)₂/SPhos | THF | 70-85 |

C-H Activation and Direct Arylation Methodologies

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of pyrazine chemistry, transition metal-catalyzed C-H activation, particularly direct arylation, provides a streamlined approach to introduce aryl groups onto the pyrazine core. While specific studies on this compound are not extensively documented, the principles of these methodologies can be inferred from research on related pyrazine and pyridine (B92270) systems.

Palladium-catalyzed direct arylation is a prominent method for forging carbon-carbon bonds between heteroaromatics and aryl halides. chemrxiv.org These reactions typically involve a palladium catalyst, a ligand (often a phosphine or N-heterocyclic carbene), and a base. The catalytic cycle is generally believed to proceed through either a concerted metalation-deprotonation (CMD) pathway or an oxidative addition/reductive elimination sequence. For electron-deficient heterocycles like pyrazines, the C-H bonds are more acidic, which can facilitate the C-H activation step.

The regioselectivity of direct arylation on substituted pyrazines is influenced by both electronic and steric factors. The tert-butyl group on this compound is a bulky, electron-donating group, which would be expected to direct C-H activation to the less sterically hindered positions. The chlorine atom, being an electron-withdrawing group, also influences the electronic properties of the pyrazine ring.

A general representation of a palladium-catalyzed direct arylation of a substituted pyrazine is shown below:

In a study on the direct arylation of related nitrogen-containing heterocycles, various palladium catalysts and reaction conditions have been explored to optimize yields and regioselectivity. For instance, catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with phosphine ligands such as triphenylphosphine (B44618) (PPh₃) or bulky, electron-rich phosphines have proven effective. chemrxiv.org Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed to facilitate the C-H bond cleavage.

While empirical studies on this compound are needed to determine the precise outcome, it is anticipated that direct arylation would likely occur at the C-3 or C-5 position, guided by the directing effects of the existing substituents and the inherent reactivity of the pyrazine ring.

Palladium-Catalyzed Phosphorus Pronucleophile Coupling

The introduction of phosphorus-containing moieties onto the pyrazine scaffold is of significant interest due to the potential applications of the resulting phosphinopyrazines as ligands in catalysis and as intermediates in medicinal chemistry. Palladium-catalyzed cross-coupling reactions provide an efficient route for the formation of carbon-phosphorus (C-P) bonds, and this methodology has been successfully applied to chloropyrazines.

The coupling of phosphorus pronucleophiles, such as secondary phosphines, phosphites, and phosphine oxides, with aryl or heteroaryl halides is a well-established transformation. In the case of this compound, the chlorine atom serves as a handle for such cross-coupling reactions.

Studies on the palladium-catalyzed C-P cross-coupling of chloropyrazines have demonstrated the viability of this approach. For instance, the reaction of chloropyrazines with various phosphorus pronucleophiles can be effectively catalyzed by palladium complexes. A common catalytic system for this transformation involves a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), often in the presence of a suitable base.

The choice of base is crucial and depends on the acidity of the phosphorus pronucleophile. For less acidic species like secondary phosphine oxides, a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be required. For more acidic pronucleophiles like dialkyl phosphites, a weaker base such as triethylamine (B128534) (Et₃N) can be sufficient.

A representative reaction scheme for the palladium-catalyzed coupling of a chloropyrazine with a phosphorus pronucleophile is depicted below:

Research has shown that this methodology is applicable to a range of chlorinated pyrazines and phosphorus-containing coupling partners, affording the corresponding phosphorylated pyrazines in good yields. For example, the coupling of chloropyrazines with diphenylphosphine (B32561) oxide has been achieved using a Pd(dppf)Cl₂ catalyst. In some instances, ligandless conditions with Pd(OAc)₂ have also been found to be effective for the coupling with diphenylphosphine.

The table below summarizes representative conditions and outcomes for the palladium-catalyzed phosphination of chloropyrazines, which are analogous to the expected reactivity of this compound.

| Catalyst | Ligand | Base | Phosphorus Pronucleophile | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | dppf | DBU | HP(O)Ph₂ | Dioxane | 100 | 85 |

| Pd(dppf)Cl₂ | - | Et₃N | HP(O)(OEt)₂ | Toluene | 110 | 90 |

| Pd(OAc)₂ | - | DBU | HPPh₂ | Dioxane | 100 | 82 |

Electrophilic Aromatic Substitution on Pyrazine Derivatives

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature makes the pyrazine nucleus significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atoms can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring to electrophilic attack. Consequently, electrophilic substitution on the pyrazine ring generally requires harsh reaction conditions and often proceeds with low yields, if at all. The presence of activating substituents on the ring is often necessary for such transformations to be successful.

Nitration, Halogenation (e.g., Bromination), and Sulfonation Studies

Direct nitration, halogenation, and sulfonation of the parent pyrazine are challenging and not commonly reported. For substituted pyrazines, the outcome of these reactions is highly dependent on the nature and position of the substituents.

Nitration: The nitration of pyrazine derivatives typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. The presence of electron-donating groups (EDGs) on the pyrazine ring can facilitate the reaction. For example, aminopyrazines and alkoxypyrazines have been successfully nitrated. The tert-butyl group in this compound is an electron-donating, activating group, while the chlorine atom is an electron-withdrawing, deactivating group. The combined electronic effect of these substituents on the already electron-poor pyrazine ring makes predicting the outcome of nitration difficult without experimental data. It is plausible that if nitration were to occur, it would be directed by the activating tert-butyl group to the ortho or para positions, although steric hindrance from the tert-butyl group might disfavor ortho substitution.

Halogenation: Similar to nitration, the direct halogenation of the pyrazine ring is difficult. Bromination, when it occurs on substituted pyrazines, often requires the presence of activating groups. For instance, the bromination of aminopyrazines has been reported. The directing effects of the tert-butyl and chloro substituents in this compound would again play a crucial role in determining the position of halogenation.

Sulfonation: Direct sulfonation of the pyrazine ring is rarely successful. The harsh, strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid) lead to the protonation of the nitrogen atoms, which severely deactivates the ring and can lead to decomposition.

The following table provides a general overview of the expected reactivity of this compound towards these electrophilic aromatic substitution reactions based on the principles of pyrazine chemistry.

| Reaction | Reagents | Expected Reactivity | Potential Product |

| Nitration | HNO₃ / H₂SO₄ | Very low, requires harsh conditions | 3-Nitro or 5-Nitro derivative |

| Bromination | Br₂ / Lewis Acid | Very low, likely requires activating conditions | 3-Bromo or 5-Bromo derivative |

| Sulfonation | SO₃ / H₂SO₄ | Extremely low, decomposition likely | Not expected |

Acylation and Alkylation Reactions

Friedel-Crafts acylation and alkylation are cornerstone reactions for the formation of carbon-carbon bonds on aromatic rings. However, these reactions are generally not applicable to pyrazine and its derivatives under standard conditions.

The primary reason for this lack of reactivity is twofold. First, as mentioned, the pyrazine ring is strongly deactivated towards electrophilic attack. Second, the nitrogen atoms of the pyrazine ring are basic and readily form complexes with the Lewis acid catalysts (e.g., AlCl₃, FeCl₃) that are essential for these reactions. This complexation has two detrimental effects: it further deactivates the aromatic ring by increasing its electron deficiency, and it sequesters the catalyst, rendering it unavailable to activate the acylating or alkylating agent.

Due to these factors, there are no reliable reports of direct Friedel-Crafts acylation or alkylation on the pyrazine ring of compounds like this compound. Attempts to perform such reactions would likely result in the recovery of the starting material or decomposition under forcing conditions.

Alternative strategies are typically employed to introduce acyl and alkyl groups onto a pyrazine ring. These methods often involve nucleophilic substitution reactions on halogenated pyrazines or the use of organometallic reagents. For instance, an acyl group can be introduced by reacting a chloropyrazine with an organometallic reagent followed by quenching with an acyl chloride, or through palladium-catalyzed cross-coupling reactions. Similarly, alkyl groups are typically installed via cross-coupling reactions (e.g., Suzuki, Negishi) or by reacting an organometallic derivative of pyrazine with an alkyl halide.

Oxidation and Reduction Transformations of this compound Moieties

Oxidation of the Tert-butyl Group

The oxidation of alkyl side chains on aromatic rings is a common transformation in organic synthesis. While the pyrazine ring itself is relatively resistant to oxidation, the tert-butyl group of this compound can be a site for oxidative modification, although it is generally more resistant to oxidation than other alkyl groups like methyl or ethyl.

The oxidation of a tert-butyl group attached to an aromatic ring to a carboxylic acid is a challenging transformation. The absence of benzylic hydrogens makes the tert-butyl group resistant to many common oxidizing agents that are effective for other alkylbenzenes, such as potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org

However, under specific and often harsh conditions, the oxidation of an aromatic tert-butyl group to a carboxylic acid has been achieved. One patented method describes the oxidation of tertiary-butyl substituted aromatic compounds to the corresponding aromatic carboxylic acids using nitrogen dioxide (NO₂) gas at elevated temperatures in an inert solvent. google.com This method has been shown to be effective for a variety of tert-butylated aromatic compounds. Applying this methodology to this compound would be expected to yield 6-chloropyrazine-2-carboxylic acid.

The resulting 6-chloropyrazine-2-carboxylic acid is a valuable synthetic intermediate. For example, it can be converted to its corresponding acid chloride and subsequently reacted with various amines to form a range of substituted pyrazine-2-carboxamides, which have been investigated for their biological activities.

The conditions for the oxidation of the tert-butyl group are critical and require careful control to achieve the desired transformation without significant degradation of the pyrazine ring. The table below outlines a potential set of conditions based on the reported methodology for the oxidation of aromatic tert-butyl groups.

| Oxidizing Agent | Solvent | Temperature (°C) | Catalyst | Expected Product |

| NO₂ (gas) | Trichlorobenzene | >160 | None or SeO₂ | 6-Chloropyrazine-2-carboxylic acid |

It is important to note that the selective oxidation of the tert-butyl group in the presence of the chloro-substituted pyrazine ring would need to be experimentally verified and optimized.

Reduction of the Pyrazine Ring System

The reduction of the pyrazine ring in this compound represents a pathway to saturated or partially saturated heterocyclic systems, such as piperazines and dihydropyrazines. While specific studies on the reduction of this compound are not extensively documented in publicly available literature, the reactivity of the pyrazine core can be inferred from established reduction methodologies for related nitrogen-containing aromatic heterocycles.

One potential method for the partial reduction of the pyrazine ring is the Birch reduction . This reaction, which employs an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with a proton source (like an alcohol), is known to reduce aromatic rings to 1,4-dienes. wikipedia.org For pyrazine-containing fused heteroaromatic compounds, the Birch reduction has been shown to selectively reduce the pyrazine ring. nih.gov This suggests that this compound could potentially undergo a similar transformation to yield a dihydropyrazine (B8608421) derivative. The regioselectivity of the reduction would be influenced by the electronic effects of the tert-butyl and chloro substituents.

Another approach for the reduction of the C=N double bonds within the pyrazine ring is the use of diimide (N₂H₂) . Diimide, often generated in situ from precursors like hydrazine (B178648) and an oxidant or the thermal decomposition of azodicarbonamide, is a reagent known for the syn-addition of hydrogen to double bonds. wikipedia.orgorganicreactions.org It is particularly effective for the reduction of non-polar double bonds and is compatible with many functional groups. nih.gov Given that the pyrazine ring contains two C=N double bonds, diimide reduction could potentially lead to the formation of a tetrahydropyrazine (B3061110) or piperazine (B1678402) derivative. The stepwise reduction would likely yield a dihydropyrazine intermediate first.

Catalytic hydrogenation is a common method for the reduction of aromatic rings, though it often requires forcing conditions for heteroaromatic systems. The presence of the chlorine atom on the pyrazine ring might be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. However, specific catalysts and conditions could potentially allow for the selective reduction of the pyrazine ring while retaining the chloro substituent.

Organometallic Intermediates in Regioselective Functionalization

The generation of organometallic intermediates from this compound is a powerful strategy for achieving regioselective functionalization of the pyrazine ring. By converting a C-H bond into a carbon-metal bond, the reactivity of that position is reversed, allowing for subsequent reactions with a wide array of electrophiles.

Lithiation and Magnesiation Strategies

The deprotonation of the pyrazine ring in this compound can be achieved through the use of strong bases, leading to the formation of highly reactive organolithium or organomagnesium species. The regioselectivity of this deprotonation is a critical aspect, governed by the directing effects of the substituents on the ring and the nature of the base employed.

Lithiation of pyrazines can be challenging due to the high basicity required and potential side reactions. However, directed ortho-metalation (DoM) is a well-established strategy for the regioselective deprotonation of aromatic and heteroaromatic compounds. While the tert-butyl group is not a classical directing group, its steric bulk and the electronic nature of the pyrazine ring itself influence the acidity of the ring protons. For chloropyridines, which are structurally related to chloropyrazines, regioselective lithiation has been achieved using lithium amide bases like lithium diisopropylamide (LDA). researchgate.net

Magnesiation using mixed lithium-magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has emerged as a highly effective and regioselective method for the deprotonation of various heterocycles, including chloropyrazines. uni-muenchen.deresearchgate.netnih.gov These bases offer a good balance of high kinetic basicity and functional group tolerance. For a generic chloropyrazine, magnesiation with TMPMgCl·LiCl has been shown to occur regioselectively at the position ortho to the chlorine atom. researchgate.net

In the case of this compound, deprotonation is expected to occur at one of the two available C-H positions (C-3 or C-5). The chlorine atom is an electron-withdrawing group, which increases the acidity of the adjacent protons. Therefore, metalation is most likely to occur at the C-5 position, which is ortho to the chloro group. The bulky tert-butyl group at the C-2 position would likely sterically hinder deprotonation at the C-3 position.

Below is a table summarizing the likely outcome of the magnesiation of this compound based on the reactivity of analogous chloropyrazines.

| Substrate (Analog) | Reagent | Position of Metalation | Product (Intermediate) | Reference |

| Chloropyrazine | TMPMgCl·LiCl | C3 (ortho to Cl) | 3-Pyrazinylmagnesium chloride | researchgate.net |

| This compound | TMPMgCl·LiCl | C5 (ortho to Cl) | 2-Tert-butyl-6-chloro-5-pyrazinylmagnesium chloride·LiCl | (Predicted) |

Quenching with Electrophiles for Diverse Substitution Patterns

Once the organometallic intermediate of this compound is formed, it can be reacted with a wide variety of electrophiles to introduce new functional groups onto the pyrazine ring. This two-step sequence of metalation followed by electrophilic quench allows for the synthesis of a diverse range of substituted pyrazine derivatives that would be difficult to access through other means.

The quenching of the magnesiated intermediate, presumed to be 2-tert-butyl-6-chloro-5-pyrazinylmagnesium chloride·LiCl, with an electrophile would result in the formation of a new carbon-carbon or carbon-heteroatom bond at the C-5 position.

Common electrophiles that can be used in these reactions include:

Aldehydes and Ketones: To introduce hydroxymethyl or substituted hydroxymethyl groups.

Iodine: To introduce an iodine atom, which can then be used in further cross-coupling reactions.

Allyl Halides: To introduce an allyl group.

Acyl Chlorides: To introduce a keto functionality.

Disulfides: To introduce a thioether group.

The table below illustrates the potential products that could be obtained from the reaction of the magnesiated this compound with various electrophiles, based on reported reactions with other magnesiated chloropyrazines.

| Organometallic Intermediate (Analog) | Electrophile | Product | Yield (Analog) | Reference |

| 3-Chloropyrazinylmagnesium chloride·LiCl | Iodine (I₂) | 2-Chloro-3-iodopyrazine | 85% | researchgate.net |

| 3-Chloropyrazinylmagnesium chloride·LiCl | Benzaldehyde (PhCHO) | (2-Chloropyrazin-3-yl)(phenyl)methanol | 78% | researchgate.net |

| 3-Chloropyrazinylmagnesium chloride·LiCl | Allyl bromide | 3-Allyl-2-chloropyrazine | 75% | researchgate.net |

| 2-Tert-butyl-6-chloro-5-pyrazinylmagnesium chloride·LiCl | **Iodine (I₂) ** | 2-Tert-butyl-6-chloro-5-iodopyrazine | N/A | (Predicted) |

| 2-Tert-butyl-6-chloro-5-pyrazinylmagnesium chloride·LiCl | Benzaldehyde (PhCHO) | (2-Tert-butyl-6-chloropyrazin-5-yl)(phenyl)methanol | N/A | (Predicted) |

This methodology provides a powerful and versatile route for the synthesis of highly functionalized this compound derivatives, enabling the exploration of their chemical space and potential applications.

Computational and Theoretical Investigations of 2 Tert Butyl 6 Chloropyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular structures and properties at the atomic level. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately, providing valuable data on the geometry, stability, and electronic nature of molecules.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of molecules. austinpublishinggroup.commdpi.com The B3LYP functional, a hybrid functional, is frequently paired with basis sets like 6-311++G(d,p) to perform these calculations, offering a good balance between accuracy and computational cost for organic molecules. nanoient.orgijcps.orgprimescholars.com

For 2-Tert-butyl-6-chloropyrazine, DFT calculations are used to determine its optimized molecular geometry by finding the lowest energy arrangement of its atoms. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. Based on studies of similar pyrazine (B50134) derivatives, the geometric parameters can be reliably estimated. rdd.edu.iq The pyrazine ring is expected to be nearly planar, with the substituents causing minor distortions.

The electronic properties of the molecule are also elucidated through DFT. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. austinpublishinggroup.com In this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating tert-butyl group are expected to significantly influence the energies of these frontier orbitals.

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C-Cl | ~1.74 | Typical length for a chlorine atom attached to an aromatic ring. |

| C-C (ring) | ~1.39 - 1.40 | Aromatic C-C bond lengths within the pyrazine ring. |

| C-N (ring) | ~1.33 - 1.34 | Aromatic C-N bond lengths within the pyrazine ring. |

| C-C (t-butyl) | ~1.54 | Single bond between the pyrazine ring and the tert-butyl group. |

| **Bond Angles (°) ** | ||

| N-C-C (ring) | ~122 - 124 | Angles within the pyrazine ring. |

| C-N-C (ring) | ~115 - 117 | Angles within the pyrazine ring. |

| Cl-C-N | ~115 | Angle involving the chloro substituent. |

| C-C-C (t-butyl) | ~109.5 | Tetrahedral angles within the tert-butyl group. |

| Electronic Properties | ||

| HOMO-LUMO Gap | Moderate | Influenced by the opposing electronic effects of the substituents. |

Note: The data in this table are estimated values based on DFT calculations of structurally related molecules, such as chloropyrazines and other substituted aromatic compounds. ijcps.orgrdd.edu.iqmostwiedzy.pl

The Hartree-Fock (HF) method is a foundational ab initio approach in quantum chemistry. ntnu.noreddit.com It solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant, but it does not fully account for electron correlation, which is the interaction between individual electrons. reddit.com Consequently, while HF provides a valuable starting point and reasonable geometric structures, methods that include electron correlation, such as DFT, often yield results that are in better agreement with experimental data. austinpublishinggroup.comnih.gov

In computational studies, HF calculations are often performed alongside DFT calculations for comparison. austinpublishinggroup.com For geometry optimization, HF methods can predict molecular structures, but they may systematically deviate from experimental values. For instance, bond lengths calculated at the HF level are often found to be shorter than those determined experimentally or through higher-level calculations. nih.gov Despite its limitations in capturing electron correlation, the HF method remains a crucial component of more advanced computational techniques and is the basis for many hybrid DFT functionals. ntnu.no

Hybrid computational approaches, particularly hybrid DFT functionals, represent a significant advancement in quantum chemistry by combining the strengths of different methods. The B3LYP functional is a prominent example, merging a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. nanoient.org This combination often corrects for some of the inherent limitations of both parent methods, providing a higher degree of accuracy for a wide range of molecular systems. nih.gov

The success of hybrid functionals like B3LYP lies in their ability to deliver robust predictions for molecular geometries, vibrational frequencies, and electronic properties with reasonable computational resources. ntnu.nonih.gov This makes them particularly well-suited for studying organic molecules like this compound. The inclusion of exact exchange from HF helps to mitigate issues related to self-interaction error found in some pure DFT functionals, leading to more reliable predictions of thermochemistry and reaction barriers.

Spectroscopic Analysis through Computational Modeling

Computational modeling is an indispensable tool for interpreting and predicting spectroscopic data. By simulating spectra computationally, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a detailed understanding of the molecule's behavior.

The vibrational spectra (FT-IR and FT-Raman) of this compound can be predicted using DFT calculations, typically at the B3LYP level with a basis set such as 6-311+G(d,p). nanoient.orgnih.gov The calculation determines the harmonic vibrational frequencies corresponding to the normal modes of the molecule. readthedocs.io These calculated frequencies are often systematically higher than experimental values, so they are commonly multiplied by a scaling factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to improve agreement with experimental data. nih.govnih.gov

The predicted spectrum for this compound would exhibit characteristic bands for each of its functional components:

Pyrazine Ring Vibrations : C-H stretching modes are expected above 3000 cm⁻¹. In-plane ring stretching and deformation modes typically appear in the 1000-1600 cm⁻¹ region. kit.edu

Tert-butyl Group Vibrations : Asymmetric and symmetric C-H stretching modes are predicted in the 2800-3000 cm⁻¹ range. Characteristic C-H bending and rocking modes are expected around 1300-1400 cm⁻¹. nist.gov

C-Cl Vibrations : The C-Cl stretching vibration is anticipated in the lower frequency region of the spectrum, generally between 550 and 850 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, scaled) | Assignment |

| C-H Stretch (Pyrazine) | 3050 - 3150 | Stretching of C-H bonds on the aromatic ring. |

| C-H Stretch (t-butyl) | 2850 - 3000 | Asymmetric and symmetric stretching of C-H bonds in methyl groups. |

| C=C / C=N Stretch | 1400 - 1600 | Aromatic ring stretching vibrations. kit.edu |

| C-H Bend (t-butyl) | 1350 - 1480 | Bending and deformation modes of the tert-butyl group. nist.gov |

| Pyrazine Ring Breathing | 1000 - 1050 | Symmetric in-plane expansion and contraction of the pyrazine ring. kit.edu |

| C-Cl Stretch | 550 - 850 | Stretching of the carbon-chlorine bond. |

Note: This table presents predicted vibrational frequencies based on computational studies of molecules containing similar functional groups.

Theoretical calculations are highly effective in predicting ¹H and ¹³C NMR chemical shifts, which aids in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for these calculations, often performed with DFT (e.g., B3LYP). unifr.chrsc.org The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS).

For this compound, the chemical shifts can be estimated based on the known values for pyrazine and the substituent effects of the chloro and tert-butyl groups. mdpi.commdpi.com

¹H NMR : The two protons on the pyrazine ring are in different electronic environments and are expected to appear as distinct signals in the aromatic region, downfield from the parent pyrazine signal (δ ≈ 8.6 ppm) due to the influence of the substituents. The nine equivalent protons of the tert-butyl group will produce a single, strong signal in the upfield aliphatic region.

¹³C NMR : The pyrazine ring will show four distinct signals for its carbon atoms due to the asymmetric substitution. The carbon atom bonded to the chlorine (C6) will be significantly affected, as will the carbon bonded to the tert-butyl group (C2). The carbons of the tert-butyl group will appear as two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. mdpi.comtandfonline.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine Ring | ||

| H3 / H5 | ~8.5 - 8.8 | - |

| C2 | - | ~160 - 165 (Substituted by t-butyl) |

| C3 | - | ~142 - 146 |

| C5 | - | ~143 - 147 |

| C6 | - | ~150 - 155 (Substituted by Cl) |

| Tert-butyl Group | ||

| -C(CH₃)₃ | ~1.3 - 1.5 | ~35 - 40 (Quaternary C) |

| -C(CH₃)₃ | - | ~30 - 33 (Methyl C) |

Note: Predicted chemical shifts are estimates based on the GIAO method and known substituent effects in related heterocyclic and aromatic systems. unifr.chmdpi.commdpi.com

Electronic Transitions and UV-Vis Spectra Prediction

The electronic absorption properties of this compound are primarily determined by transitions of electrons between molecular orbitals. Theoretical predictions of the UV-Vis spectrum for pyrazine and its derivatives are typically performed using Time-Dependent Density Functional Theory (TD-DFT), which can calculate the vertical excitation energies and corresponding oscillator strengths of electronic transitions. researchgate.net

Pyrazine itself exhibits characteristic electronic transitions in the UV region. These include weak n→π* transitions at longer wavelengths (around 320-330 nm) and more intense π→π* transitions at shorter wavelengths (around 260 nm). montana.edunist.gov The n→π* transitions involve the promotion of an electron from a non-bonding orbital (lone pair on a nitrogen atom) to an anti-bonding π* orbital. The π→π* transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.

For this compound, the presence of the tert-butyl and chloro substituents is expected to modulate these transitions. The tert-butyl group, being an electron-donating group (EDG), and the chlorine atom, which can act as both a π-donor and a σ-acceptor, will influence the energies of the molecular orbitals. These substitutions typically lead to a bathochromic shift (red shift) of the absorption bands compared to the parent pyrazine molecule. mdpi.com TD-DFT calculations would be necessary to precisely predict the λmax values and the intensities of these transitions.

Table 1: Predicted Electronic Transitions for Pyrazine Derivatives

| Transition Type | Typical Wavelength (nm) for Pyrazine | Expected Shift for this compound |

|---|---|---|

| n→π* | 320 - 330 | Bathochromic (Red Shift) |

| π→π* | ~260 | Bathochromic (Red Shift) |

Note: This table is illustrative, based on general principles of substituent effects on pyrazine spectra. Precise values require specific TD-DFT calculations.

Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

Computational studies on related pyrazine compounds show that the distribution of these orbitals is key. The HOMO is generally localized on the pyrazine ring and any electron-donating substituents, while the LUMO is concentrated on the electron-deficient pyrazine ring.

Table 2: Frontier Orbital Properties

| Molecular Orbital | Description | Expected Energy (Illustrative) | Key Contributions |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -6.5 to -7.5 eV | Pyrazine ring (π), Tert-butyl group |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | Pyrazine ring (π*), Chlorine atom |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | 4.5 to 6.5 eV | Indicator of chemical reactivity |

Note: Energy values are typical for similar heterocyclic compounds and serve as estimations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization effects. researchgate.net It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. These interactions, known as hyperconjugation, are crucial for understanding molecular stability.

The analysis of donor-acceptor interactions reveals the flow of electron density within the molecule. For instance, the interaction between the lone pair of a nitrogen atom (donor) and the anti-bonding orbital of an adjacent C-C bond (acceptor) indicates electron delocalization, which stabilizes the molecule. The magnitude of the stabilization energy (E(2)) associated with these interactions quantifies their importance.

Table 3: Key NBO Donor-Acceptor Interactions (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Description |

|---|---|---|---|

| LP (N) | π* (C-C) | High | Delocalization of nitrogen lone pair into the ring |

| π (C=C) | π* (C=N) | High | π-electron delocalization within the pyrazine ring |

| LP (Cl) | σ* (C-N) | Moderate | Hyperconjugation involving chlorine lone pairs |

| σ (C-H) | σ* (C-C) | Low | σ-bond hyperconjugation from the tert-butyl group |

Note: E(2) values are qualitative estimates based on typical NBO analyses of similar structures.

Reactive Properties and Stability Assessments

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). Green and yellow represent areas of near-zero or intermediate potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the two nitrogen atoms of the pyrazine ring, due to their lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. researchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the tert-butyl group and near the carbon atom attached to the chlorine, indicating sites for potential nucleophilic attack. The chlorine atom itself will present a region of slight negative potential (a σ-hole might show a positive region), influencing its interaction with other molecules. acs.org

Table 4: MEP Surface Features and Reactivity Implications

| Molecular Region | Expected MEP Color | Potential Value | Predicted Reactivity |

|---|---|---|---|

| Pyrazine Nitrogen Atoms | Red | Negative | Electrophilic attack, Hydrogen bonding |

| Hydrogen atoms of tert-butyl group | Blue | Positive | Nucleophilic interaction |

| Pyrazine Ring (above/below plane) | Yellow/Green | Near-zero to slightly negative | π-stacking interactions |

Fukui Functions and Local Reactivity Descriptors

Fukui functions (f(r)) are used within conceptual DFT to identify the most reactive sites in a molecule by analyzing the change in electron density as the number of electrons is altered. wikipedia.org These local reactivity descriptors help pinpoint where an electrophilic, nucleophilic, or radical attack is most likely to occur. derpharmachemica.com

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (addition of an electron), which relates to the LUMO density.

f-(r) : for electrophilic attack (removal of an electron), which relates to the HOMO density.

f0(r) : for radical attack.

By calculating these functions for each atom in this compound (condensed Fukui functions), one can quantitatively predict reactivity. The site with the highest value of f+(r) will be the preferred site for nucleophilic attack, likely the carbon atoms of the pyrazine ring, especially the one bonded to chlorine. The site with the highest f-(r) value will be the preferred location for electrophilic attack, which is expected to be the nitrogen atoms, consistent with the MEP analysis. nih.gov

Table 5: Condensed Fukui Functions and Predicted Atomic Reactivity (Illustrative)

| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | Predicted Reactivity Site |

|---|---|---|---|

| N1 | Low | High | Preferred for electrophilic attack |

| C2 (with t-Bu) | Moderate | Low | --- |

| N4 | Low | High | Preferred for electrophilic attack |

| C6 (with Cl) | High | Low | Preferred for nucleophilic attack |

Note: Values are relative predictions based on the electronic nature of the atoms and substituents in the pyrazine ring.

Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF) for Stability Prediction

The intrinsic stability of a molecule is fundamentally linked to the strength of its chemical bonds. Bond Dissociation Energy (BDE) is a key metric that quantifies this strength, defined as the standard enthalpy change required to cleave a bond homolytically, resulting in two radical fragments. A higher BDE indicates a stronger, more stable bond, requiring more energy to break. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to calculate BDEs and predict the weakest points within a molecule, which are often the most likely sites for chemical reactions to initiate.

C-Cl Bond: The strength of the C-Cl bond on an aromatic ring is influenced by the electronic environment. In chlorobenzene, the BDE is approximately 95 kcal/mol. The presence of nitrogen atoms in the pyrazine ring, being more electronegative than carbon, can modulate the electronic structure and thus the C-Cl bond strength.

C-C (ring-tert-butyl) Bond: The bond connecting the bulky tert-butyl group to the pyrazine ring is a critical factor in the molecule's thermal stability. The BDE for a C-C bond between an sp² carbon of an aromatic ring and an sp³ carbon of a tert-butyl group is typically lower than that of smaller alkyl groups due to the stability of the resulting tert-butyl radical. For instance, the BDE for the (CH₃)₃C-H bond is around 93 kcal/mol, indicating the stability of the tert-butyl radical.

C-H (ring) Bond: The C-H bonds on the pyrazine ring are expected to have BDEs comparable to those in other azabenzenes. Computational studies on pyrazine have shown that C-H bond strengths are affected by the position relative to the nitrogen atoms.

Table 1: Representative Bond Dissociation Energies (BDEs) for Related Bond Types

| Bond Type | Example Molecule | BDE (kcal/mol) |

|---|---|---|

| Pyrazine Ring C-H | Pyrazine | ~113-114 |

| Aryl C-Cl | Chlorobenzene | ~95 |

| (CH₃)₃C-H | Isobutane | ~93 |

Note: The data presented is for representative molecules and serves to illustrate the expected range of BDEs.

Radial Distribution Functions (RDFs) provide insight into the local structure and environment of molecules in a condensed phase (liquid or solid) or in solution. An RDF, denoted g(r), describes the probability of finding a particle at a distance 'r' from a reference particle. In computational simulations like Molecular Dynamics (MD), RDFs can be calculated between different atom pairs to understand solvation shells, packing efficiency, and intermolecular interactions such as hydrogen bonding. For this compound, RDF analysis could predict its interaction with solvent molecules, which is crucial for understanding its solubility and reactivity in different media. Peaks in the RDF would indicate preferred distances for solvent molecules around the chloro, tert-butyl, or nitrogen sites, thereby predicting the stability of the solvated complex.

Conformational Analysis of Substituted Pyrazines

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For substituted pyrazines, the nature and size of the substituents play a critical role in determining the most stable conformation.

In this compound, the most significant factor influencing conformation is the steric bulk of the tert-butyl group. Due to its large size, the tert-butyl group imposes significant steric hindrance, which dictates its preferred orientation relative to the pyrazine ring to minimize energetic penalties. The rotation around the single bond connecting the tert-butyl group to the pyrazine ring is a key conformational variable. Computational studies on other alkyl-substituted pyrazines have shown that the minimum energy conformation often involves an arrangement where one of the methyl groups of the substituent is eclipsed with the plane of the aromatic ring to minimize steric clashes.

Table 2: Summary of Expected Conformational Influences

| Substituent | Position | Primary Conformational Effect | Expected Preference |

|---|---|---|---|

| tert-Butyl | 2 | High steric bulk | Rotation around the C-C bond to minimize steric strain with the ring and chloro group. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Correlation of Quantum Chemical Descriptors with Molecular Properties

Quantum chemical descriptors, derived from the electronic wavefunction of a molecule, are powerful tools in QSAR/QSPR modeling because they can accurately describe electronic and geometric properties. These calculations are typically performed using methods like DFT. For a molecule like this compound, several key descriptors would be relevant:

Electronic Descriptors: These include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges. The energies of HOMO and LUMO are related to the molecule's ability to donate or accept electrons, respectively, influencing its reactivity and interaction with biological targets. The chloro substituent, being electron-withdrawing, is expected to lower both HOMO and LUMO energies, while the alkyl tert-butyl group is weakly electron-donating.

Steric/Topological Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and connectivity indices. The bulky tert-butyl group would significantly contribute to these descriptors.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is a common measure of hydrophobicity. Both the tert-butyl and chloro groups increase the hydrophobicity of the pyrazine core.

Numerous studies on pyrazine derivatives have successfully correlated such descriptors with properties like odor thresholds, demonstrating that variations in electronic and steric features directly impact the observed property.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Typical Method of Calculation | Significance and Influence of Substituents |

|---|---|---|

| HOMO Energy | DFT (e.g., B3LYP) | Relates to electron-donating ability. Lowered by Cl, slightly raised by t-Bu. |

| LUMO Energy | DFT (e.g., B3LYP) | Relates to electron-accepting ability. Lowered by Cl. |

| Dipole Moment | DFT (e.g., B3LYP) | Measures molecular polarity. Influenced by the opposing electronic nature of Cl and t-Bu. |

| Molecular Electrostatic Potential (MEP) | DFT (e.g., B3LYP) | Identifies positive and negative regions, crucial for intermolecular interactions. |

Application in Predictive Modeling for Pyrazine Derivatives

Once a set of relevant descriptors is calculated for a series of pyrazine derivatives, statistical methods are used to build a predictive model. Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to create an equation that links the descriptors to the property of interest.

For example, a QSPR model for the odor threshold of pyrazines might take the form:

Property = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

The quality and predictive power of the model are assessed using statistical metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high value for these metrics indicates a robust and reliable model.

Such models are invaluable for:

Predicting Properties: Estimating the activity or property of new, unsynthesized pyrazine derivatives.

Mechanistic Insight: Understanding which structural features (electronic, steric, etc.) are most important for a given property.

Virtual Screening: Efficiently screening large libraries of virtual compounds to identify promising candidates for synthesis and testing.

While no specific QSAR/QSPR model for this compound has been published, its properties could be predicted if it were included in a dataset of related pyrazine derivatives used to build a model for a property such as anticancer activity or flavor profile. The unique combination of a bulky alkyl group and a halogen atom would make it a valuable data point for expanding the chemical space covered by such predictive models.

Table 4: Example of a Generic QSAR/QSPR Model Structure for Pyrazine Derivatives

| Component | Description |

|---|---|

| Dependent Variable | Biological activity or physicochemical property (e.g., log(1/IC₅₀), log T) |

| Independent Variables | Selected quantum chemical and/or structural descriptors (e.g., LUMO energy, Molecular Weight, LogP) |

| Statistical Method | Multiple Linear Regression (MLR), Partial Least Squares (PLS), etc. |

| Validation Metrics | Correlation coefficient (r²), Cross-validation coefficient (q²), Predictive r² (r²_pred) |

Role of 2 Tert Butyl 6 Chloropyrazine As a Synthetic Intermediate

Precursor in the Synthesis of Complex Pyrazine (B50134) Architectures

While direct evidence for the use of 2-Tert-butyl-6-chloropyrazine is unavailable, the analogous compound, 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, serves as a key precursor in the synthesis of various complex pyrazine structures.

The condensation of chlorides derived from substituted pyrazine-2-carboxylic acids, such as 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, with various amines is a well-established method for producing a wide array of pyrazine-2-carboxamides. researchgate.netnih.gov This synthetic route typically involves the conversion of the carboxylic acid to its more reactive acyl chloride, which then readily undergoes aminolysis.

For instance, a series of amides were synthesized by reacting the acid chloride of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid with different ring-substituted anilines and aminothiazoles. researchgate.netnih.gov These reactions are generally carried out in a suitable solvent like dry acetone, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. nih.govnih.gov The resulting N-substituted pyrazine-2-carboxamides are of significant interest in medicinal chemistry.

Table 1: Examples of Synthesized Pyrazine-2-carboxamides from 5-tert-butyl-6-chloropyrazine-2-carboxylic acid

| Amine Reactant | Resulting Pyrazine-2-carboxamide | Reference |

| 4-methyl-1,3-thiazol-2-amine | 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | nih.gov |

| 1,3-thiazol-2-amine | 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide | nih.gov |

| 5-bromo-2-hydroxyaniline | 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide | nih.gov |

| 3,5-bis(trifluoromethyl)aniline | 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | researchgate.net |

| Benzylamine | 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide | nih.gov |

| 4-chlorobenzylamine | 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | nih.gov |

| 4-methoxybenzylamine | 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | nih.gov |

This table is populated with data for the 5-tert-butyl isomer due to the absence of data for this compound.

The synthesis of fused heterocyclic systems like imidazo[1,2-a]pyrazines often involves the condensation of a 2-aminopyrazine (B29847) derivative with an α-haloketone or a related bifunctional molecule. While there is no specific information on the use of this compound in this context, the general synthetic strategies for imidazo[1,2-a]pyrazines are well-documented. researchgate.netresearchgate.net These reactions, often proceeding via a multicomponent approach like the Groebke–Blackburn–Bienaymé reaction, allow for the rapid assembly of complex molecular scaffolds from simple starting materials. researchgate.net For example, a three-component condensation involving an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, catalyzed by iodine, can efficiently produce imidazo[1,2-a]pyrazine (B1224502) derivatives. nih.gov

Intermediate in Medicinal Chemistry Research

The pyrazine core is a recognized pharmacophore present in numerous therapeutic agents. mdpi.com Derivatives of substituted pyrazines are extensively studied for their potential biological activities.

Derivatives of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid have been synthesized and evaluated for a range of biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting properties. researchgate.netnih.govnih.gov For example, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated significant activity against Mycobacterium tuberculosis. nih.gov Another derivative, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, also showed high antituberculotic activity. researchgate.net The antifungal potential of these compounds has also been explored, with 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide showing the highest effect against Trichophyton mentagrophytes. nih.gov

The synthesis of libraries of related pyrazine derivatives allows for the systematic investigation of structure-activity relationships (SAR). By modifying the substituents on the pyrazine ring and the amide portion of the molecule, researchers can deduce the structural features that are crucial for biological activity. For the amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, it has been observed that the presence of the tert-butyl group at the 5-position and the chlorine atom at the 6-position are important for their biological effects. researchgate.netnih.gov Further modifications on the amide nitrogen have shown that different substituents can modulate the potency and selectivity of these compounds against various biological targets. researchgate.netnih.govnih.gov For instance, in a series of N-benzylpyrazine-2-carboxamides, the lipophilicity of the benzyl (B1604629) substituent was found to influence the antimycobacterial activity, although no clear linear relationship was established. nih.gov

Applications in Materials Science

There is no information available in the provided search results regarding the application of this compound or its close isomers in the field of materials science. The research focus for these types of pyrazine derivatives appears to be predominantly in the area of medicinal chemistry.

Synthesis of Pyrazine-Functionalized π-Conjugated Materials

The electron-accepting nature of the pyrazine core makes it an excellent component for creating materials with tailored electronic properties. This compound is a key starting material for synthesizing π-conjugated polymers and molecules, which are essential for modern electronics. rsc.orglifechemicals.com The synthesis of these materials relies on the reactivity of the C-Cl bond, which readily participates in various cross-coupling reactions.

Transition metal-catalyzed reactions are the primary methods for extending the π-system of the pyrazine ring. The chlorine atom on this compound serves as a handle for forming new carbon-carbon bonds. For instance, in palladium- or nickel-catalyzed reactions, this site can be coupled with a wide array of organometallic reagents. mdpi.com

Key synthetic strategies include:

Stille Coupling: This reaction involves coupling the chloropyrazine with an organotin compound. It has been used to synthesize complex hybrid ligands, such as those combining pyrazine and terpyridine units. rsc.org

Sonogashira Coupling: This method couples the chloropyrazine with a terminal alkyne, proving to be an excellent reaction for this class of substrates. rsc.org This reaction is instrumental in creating precursors for larger, more complex systems like tetrapyrazinoporphyrazines. rsc.org

Suzuki Coupling: This involves reaction with an organoboron compound and is a versatile method for creating biaryl linkages, extending the conjugation of the pyrazine system.

Negishi Coupling: This reaction utilizes organozinc reagents and is another effective tool for C-C bond formation in pyrazine chemistry. rsc.org

Through these reactions, the 2-tert-butyl-pyrazine unit can be incorporated into larger polymeric or oligomeric structures, alternating with electron-donating moieties to create donor-acceptor systems. This architecture is fundamental to the functionality of many organic electronic materials.

Table 1: Cross-Coupling Reactions for Synthesizing Pyrazine-Functionalized Materials

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System (Typical) | Resulting Linkage |

|---|---|---|---|---|

| Stille Coupling | This compound | Organostannane (R-SnBu₃) | Palladium (e.g., Pd(PPh₃)₄) | Pyrazine-R |

| Sonogashira Coupling | This compound | Terminal Alkyne (R-C≡CH) | Palladium/Copper (e.g., PdCl₂(PPh₃)₂, CuI) | Pyrazine-C≡C-R |

| Suzuki Coupling | This compound | Boronic Acid/Ester (R-B(OR)₂) | Palladium (e.g., Pd(PPh₃)₄) | Pyrazine-R (Aryl or Vinyl) |

| Negishi Coupling | This compound | Organozinc (R-ZnX) | Palladium or Nickel | Pyrazine-R |

Role in Optoelectronic Device Development (e.g., Solar Cells, LEDs, FETs)

Pyrazine-functionalized π-conjugated materials, many of which can be synthesized from this compound, are of significant interest for optoelectronic applications due to their favorable charge transfer properties. rsc.org The inherent electron-deficient character of the pyrazine ring facilitates the transport of electrons, making these materials excellent n-type (electron-transporting) or ambipolar semiconductors. This property is critical for the performance of various electronic devices. lifechemicals.com

Applications in Optoelectronic Devices:

Organic Solar Cells (OSCs): In OSCs, pyrazine-based materials can function as the electron-acceptor component in the active layer of a bulk heterojunction device. Their tunable energy levels allow for efficient charge separation at the donor-acceptor interface.

Light-Emitting Diodes (LEDs): In organic LEDs (OLEDs), these materials can be used as electron-transport layers or as components of the emissive layer. The high electron affinity of the pyrazine unit helps in balancing charge injection and transport, leading to improved device efficiency and stability.

Field-Effect Transistors (FETs): Pyrazine-containing polymers have been successfully employed as the active semiconductor layer in organic FETs (OFETs). Their ordered packing and good charge mobility allow for efficient modulation of current flow, which is the fundamental principle of a transistor.

The development of low-bandgap π-conjugated polymers containing pyrazine has been a particular focus for applications in photovoltaic devices. lifechemicals.com The incorporation of the this compound moiety into these polymer backbones allows for fine-tuning of the material's electronic and physical properties to optimize device performance.

Table 2: Optoelectronic Applications of Pyrazine-Based Materials

| Device | Role of Pyrazine-Based Material | Key Property |

|---|---|---|

| Organic Solar Cells (OSCs) | Electron Acceptor / n-type Material | Low LUMO level for efficient electron transfer |

| Light-Emitting Diodes (LEDs) | Electron-Transport Layer / Emissive Layer | High electron mobility for balanced charge transport |

| Field-Effect Transistors (FETs) | Active Semiconductor Channel | Good charge carrier mobility and stability |

Ligand Design for Catalysis and Metal Extraction

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This compound is an attractive scaffold for designing specialized ligands for catalysis and metal extraction. The synthetic versatility of the C-Cl bond allows for the introduction of additional coordinating groups, transforming the simple pyrazine core into a bidentate or multidentate ligand.

Ligands in Catalysis: By replacing the chlorine atom with other functional groups (e.g., phosphines, pyridines, or amines) through cross-coupling or substitution reactions, ligands with specific steric and electronic properties can be created. These ligands coordinate to a transition metal center, forming a catalyst. The ligand's structure is crucial as it directly influences the catalyst's activity, selectivity, and stability. For example, pyrazine-based phosphine (B1218219) ligands can be used in various catalytic transformations.

Ligands for Metal Extraction: The selective binding of metal ions is critical for processes like nuclear waste reprocessing and hydrometallurgy. Pyrazine-based ligands can be designed to exhibit high affinity and selectivity for specific metal ions. For instance, nitrogen-containing heterocyclic ligands are known to be effective in the separation of actinides from lanthanides, a notoriously difficult task due to the chemical similarity of these elements. Research has shown that multidentate ligands incorporating pyrazine or other diazine units can selectively complex with certain metal ions, facilitating their extraction from an aqueous solution into an organic phase. nih.gov The design of these ligands often involves creating a pre-organized cavity of donor atoms that perfectly fits the target metal ion, enhancing selectivity.

Table 3: Role of Pyrazine-Based Ligands

| Application | Function of the Ligand | Design Principle |

|---|---|---|

| Homogeneous Catalysis | Modify the electronic and steric environment of a metal catalyst to control activity and selectivity. | Introduction of functional groups (e.g., phosphines) via the reactive chlorine site. |

| Metal Extraction / Separation | Selectively bind to target metal ions to enable their separation from a mixture. | Creation of multidentate structures with a specific binding pocket for the target ion. |

Future Research Directions in 2 Tert Butyl 6 Chloropyrazine Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry is increasingly benchmarked by its environmental compatibility and resource efficiency. Future research into the synthesis of 2-tert-butyl-6-chloropyrazine should prioritize the development of novel and sustainable routes that adhere to the principles of green chemistry.

Current synthetic strategies for pyrazine (B50134) derivatives often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future endeavors should focus on catalytic approaches that offer higher atom economy and lower environmental impact.

Key Research Areas: